molecular formula C14H16N2O2 B3045847 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 115005-77-1

8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B3045847
CAS No.: 115005-77-1
M. Wt: 244.29 g/mol
InChI Key: XZICMHSYLIZUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Phenyl-1,3-diazaspiro[45]decane-2,4-dione is a heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the reaction of phenylhydrazine with a cyclic anhydride to form the spiro compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium acetate. The reaction proceeds through a series of steps including cyclization and ring closure to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Phenyl-1,3-diazaspiro[4

Comparison with Similar Compounds

8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione can be compared with other similar spiro compounds such as:

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar structure but with a methyl group at the 1-position.

    8-Benzyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione: Contains an oxygen atom in the spiro ring.

    7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: Features a benzo ring fused to the spiro structure.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-12-14(16-13(18)15-12)8-6-11(7-9-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZICMHSYLIZUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150929
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115005-77-1
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115005771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 3
Reactant of Route 3
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 4
Reactant of Route 4
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 5
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 6
Reactant of Route 6
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.